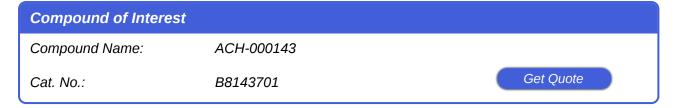


The Peripher-Focused Promise: A Technical Guide to the Melatonin Agonist ACH-000143

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peripheral effects of the novel melatonin agonist, **ACH-000143**. By focusing on peripheral tissues, this compound presents a promising therapeutic avenue for metabolic diseases. This document outlines the quantitative data on its receptor binding and functional potency, details the experimental protocols used for its evaluation, and visualizes the complex signaling pathways it modulates.

Core Data Summary

ACH-000143 is a potent agonist for both melatonin receptor subtypes, MT1 and MT2, with a preference for peripheral action. Its efficacy in preclinical models of metabolic disease highlights its therapeutic potential.

In Vitro Activity

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of **ACH-000143** at human MT1 and MT2 receptors.[1]



Compound	Receptor	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)
ACH-000143 (10b)	MT1	0.42	0.06
MT2	0.93	0.32	
Melatonin (reference)	MT1	0.18	0.11
MT2	0.12	0.07	

In Vivo Metabolic Effects in a Diet-Induced Obese (DIO) Rat Model

ACH-000143 was administered orally for two months to rats on a high-fat diet. The compound demonstrated significant improvements in several metabolic parameters.[1][2][3]

Parameter	Dosage (mg/kg)	Result
Plasma Glucose	10	-16.4% (p < 0.05)
30	-16.9% (p < 0.01)	
Liver Triglycerides	Not specified	Significant reduction
Hepatic Steatosis	Not specified	Significant reduction
Body Weight Gain	Not specified	Reduction similar to dapagliflozin

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

This protocol determines the binding affinity of a test compound to melatonin receptors.[1]



Objective: To determine the inhibition constant (Ki) of **ACH-000143** for the human MT1 and MT2 receptors.

Materials:

- Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.
- Radioligand: 2-[125I]iodomelatonin.
- Test compound: ACH-000143.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- · 96-well plates.
- Glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine).
- Scintillation counter.

Procedure:

- Incubation: In a 96-well plate, combine the cell membranes (3-20 μg protein), varying concentrations of the test compound (**ACH-000143**), and a fixed concentration of the radioligand (2-[125l]iodomelatonin) in the assay buffer. The final volume is 250 μL.
- Equilibration: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.



- Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assays

This protocol assesses the agonist activity of a test compound at the melatonin receptors.[1]

Objective: To determine the half-maximal effective concentration (EC50) of **ACH-000143** at the human MT1 and MT2 receptors.

Methodology for MT1 Receptor (Cell Impedance):

- Cell Culture: Plate CHO cells expressing human MT1 receptors in specialized microelectronic sensor arrays.
- Compound Addition: Add increasing concentrations of ACH-000143 to the cells.
- Measurement: Monitor changes in cell impedance in real-time using a cellular dielectric spectroscopy instrument. Agonist binding to the G protein-coupled MT1 receptor induces morphological changes in the cells, which alters the impedance.
- Data Analysis: Plot the change in impedance against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Methodology for MT2 Receptor (cAMP Assay):

- Cell Culture: Culture CHO cells expressing human MT2 receptors.
- Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
- Compound Addition: Concurrently, add increasing concentrations of ACH-000143. Activation
 of the Gi-coupled MT2 receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP



levels.

- Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a fluorometric method (e.g., a competitive immunoassay with a fluorescently labeled cAMP conjugate).
- Data Analysis: Plot the inhibition of cAMP production against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Study in Diet-Induced Obese (DIO) Rats

This protocol evaluates the therapeutic effects of a test compound on metabolic parameters in an animal model of obesity and insulin resistance.[2][3]

Objective: To assess the effect of chronic oral administration of **ACH-000143** on body weight, glucose metabolism, and liver health in high-fat diet-fed rats.

Animal Model:

- · Male Sprague-Dawley or Wistar rats.
- Induction of obesity: Feed a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 8-10 weeks) to induce obesity, hyperglycemia, and hyperlipidemia.

Experimental Design:

- Acclimatization: House the rats under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Grouping: Randomly assign the DIO rats to different treatment groups: vehicle control, ACH-000143 (e.g., 10 and 30 mg/kg), and a positive control (e.g., dapagliflozin).
- Dosing: Administer the compounds orally once daily for a period of two months.
- Monitoring:
 - Body Weight and Food Intake: Measure weekly.



- Plasma Glucose: Collect blood samples at baseline and at the end of the study for glucose measurement. An oral glucose tolerance test (OGTT) can also be performed.
- Liver Parameters: At the end of the study, euthanize the animals, collect liver tissue, and measure triglyceride content and perform histological analysis for steatosis.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups with the vehicle control.

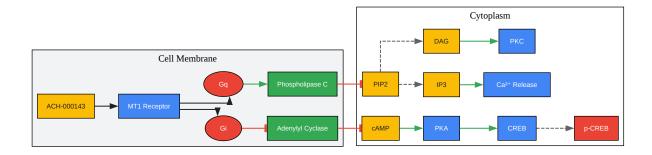
Signaling Pathways and Visualizations

Activation of MT1 and MT2 receptors by agonists like **ACH-000143** triggers a cascade of intracellular signaling events. These pathways are primarily mediated by G proteins and can vary depending on the cell type and tissue context.

MT1 Receptor Signaling Pathway

The MT1 receptor primarily couples to Gi and Gq proteins.[4][5] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP response element-binding protein (CREB).[5] Coupling to Gq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][5]



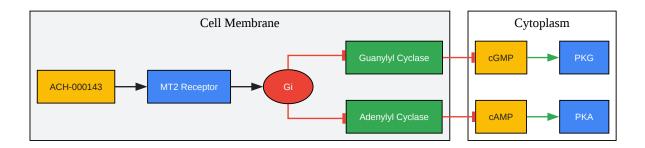


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MT1 Receptor Signaling Cascade

MT2 Receptor Signaling Pathway

Similar to MT1, the MT2 receptor also couples to Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[6] Additionally, MT2 activation can lead to the inhibition of guanylyl cyclase, resulting in reduced cGMP levels.[6]



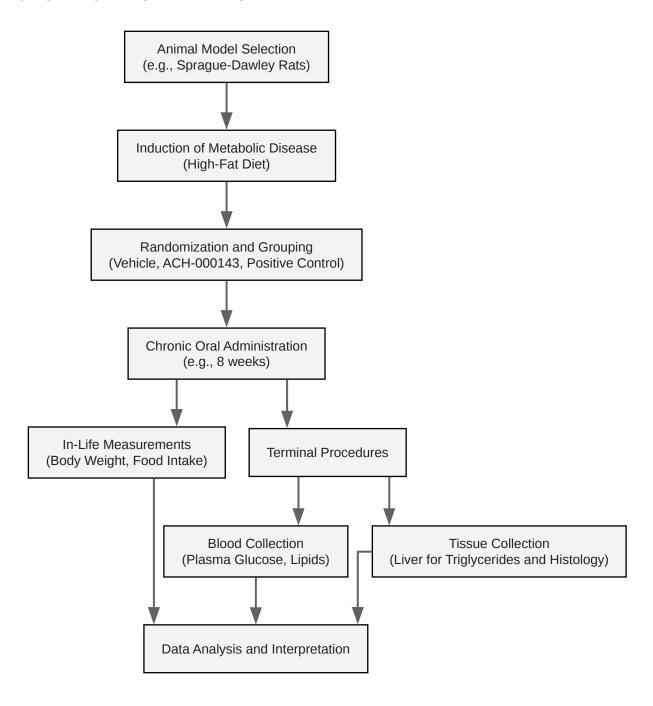
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MT2 Receptor Signaling Cascade



Experimental Workflow for In Vivo Studies

The following diagram outlines the logical flow of a typical in vivo study to evaluate the efficacy of a peripherally acting melatonin agonist.



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In Vivo Efficacy Study Workflow

Conclusion



ACH-000143 is a potent, peripherally preferred melatonin agonist with demonstrated efficacy in a preclinical model of diet-induced obesity. Its ability to improve glucose control, reduce liver fat, and moderate weight gain underscores the therapeutic potential of targeting peripheral melatonin receptors for the treatment of metabolic disorders. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers to further explore the pharmacology and therapeutic applications of **ACH-000143** and similar compounds. The favorable safety profile, including a lack of hERG binding and genotoxicity, further supports its development as a potential drug candidate.[2][3]

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